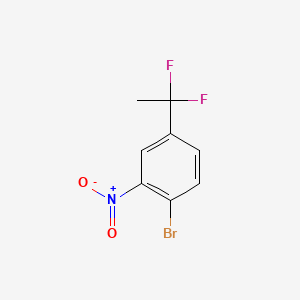

1-Bromo-4-(1,1-difluoroethyl)-2-nitrobenzene

Description

Properties

Molecular Formula |

C8H6BrF2NO2 |

|---|---|

Molecular Weight |

266.04 g/mol |

IUPAC Name |

1-bromo-4-(1,1-difluoroethyl)-2-nitrobenzene |

InChI |

InChI=1S/C8H6BrF2NO2/c1-8(10,11)5-2-3-6(9)7(4-5)12(13)14/h2-4H,1H3 |

InChI Key |

LIJAQOQWIWMOCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Br)[N+](=O)[O-])(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

Retrosynthetic Analysis

The preparation of 1-Bromo-4-(1,1-difluoroethyl)-2-nitrobenzene can be approached through multiple retrosynthetic pathways:

- Nitration of 1-bromo-4-(1,1-difluoroethyl)benzene

- Bromination of 4-(1,1-difluoroethyl)-2-nitrobenzene

- Introduction of the 1,1-difluoroethyl group to 1-bromo-2-nitrobenzene

Each approach has distinct advantages and limitations depending on reagent availability, reaction conditions, and desired scale.

Key Precursors and Starting Materials

Common precursors for the synthesis include:

- Bromobenzene derivatives

- Nitrobenzene derivatives

- Difluoroethyl sources or reagents capable of difluoroethylation

Selective Nitration Methods

Direct Nitration of 1-Bromo-4-(1,1-difluoroethyl)benzene

This approach involves the nitration of 1-bromo-4-(1,1-difluoroethyl)benzene using nitric acid in the presence of sulfuric acid. The nitration of aromatic compounds typically follows electrophilic aromatic substitution mechanisms.

Procedure:

- Prepare a suspension of 1-bromo-4-(1,1-difluoroethyl)benzene in concentrated sulfuric acid at 0°C.

- Add concentrated nitric acid dropwise, maintaining the internal temperature below 20°C.

- Stir the resulting mixture at 0°C for 10 minutes.

- Pour the reaction mixture into ice/water with vigorous stirring.

- Extract with diethyl ether.

- Wash the combined organic extracts with aqueous sodium bicarbonate solution and brine.

- Dry over magnesium sulfate, filter, and concentrate.

- Purify by flash chromatography.

This method is analogous to the nitration of 1-bromo-2,4-difluorobenzene described in the literature, which yields 1-bromo-2,4-difluoro-5-nitrobenzene with a 97% yield.

Regioselectivity Considerations in Nitration

The nitration of bromobenzene derivatives typically yields ortho and para substituted products. For 1-bromo-4-(1,1-difluoroethyl)benzene, the electron-withdrawing nature of both the bromine atom and the 1,1-difluoroethyl group influences the regioselectivity of nitration.

| Position | Electronic Effect | Likelihood of Nitration |

|---|---|---|

| Ortho to Br | Deactivated | Moderate |

| Para to Br | Deactivated | Moderate |

| Ortho to CF₂CH₃ | Deactivated | Moderate |

| Para to CF₂CH₃ | Deactivated | Moderate |

To achieve selective nitration at the desired position, temperature control and reaction time monitoring are critical. The electron-withdrawing groups direct the nitration primarily to the 2-position (ortho to bromine).

Strategic Bromination Approaches

Diazotization and Bromination

This approach involves the diazotization of an appropriate aniline derivative followed by bromination. The method is analogous to the synthesis of 1-bromo-2-chloro-4-fluorobenzene described in the literature.

Procedure:

- Diazotize the appropriate 4-(1,1-difluoroethyl)-2-nitroaniline using sodium nitrite in an acidic medium at -5 to 5°C.

- Prepare a solution of cuprous bromide in hydrobromic acid.

- Add the diazonium salt solution to the cuprous bromide solution at room temperature.

- Heat the reaction mixture to 30-40°C and stir for 30 minutes.

- Extract with ether, wash, dry, and concentrate.

- Distill to obtain the pure product.

This method leverages the Sandmeyer reaction, which is effective for introducing bromine into aromatic systems.

Direct Bromination with Molecular Bromine

Direct bromination using molecular bromine in the presence of iron(III) bromide as a catalyst can also be employed:

Procedure:

- Dissolve 4-(1,1-difluoroethyl)-2-nitrobenzene in dichloromethane.

- Add catalytic amount of iron(III) bromide.

- Add bromine solution dropwise at 0-5°C.

- Stir at room temperature until complete consumption of starting material.

- Quench with sodium thiosulfate solution.

- Separate organic layer, wash, dry, and concentrate.

- Purify by column chromatography.

Difluoroethylation Strategies

Introduction of the 1,1-Difluoroethyl Group

The key challenge in synthesizing this compound is the introduction of the 1,1-difluoroethyl group. Several strategies can be employed:

Silane-Mediated Difluoroethylation

Recent advances in difluoroalkylation have utilized silane-mediated difluoroethylation reactions. This approach can potentially be applied to 1-bromo-2-nitrobenzene to introduce the difluoroethyl group at the 4-position.

Procedure:

- Prepare a solution of 1-bromo-2-nitrobenzene in an appropriate solvent.

- Add a difluoroethyl source (such as difluoroacetic acid derivatives).

- Add silane reagent and appropriate catalyst.

- Heat the reaction mixture to the desired temperature.

- Monitor reaction progress by TLC or GC-MS.

- Work up and purify to obtain the target compound.

Metal-Catalyzed Cross-Coupling

Metal-catalyzed cross-coupling reactions between 1-bromo-2-nitro-4-iodobenzene and appropriate difluoroethyl metal reagents represent another viable approach:

Procedure:

- Prepare a palladium catalyst system in an appropriate solvent.

- Add 1-bromo-2-nitro-4-iodobenzene.

- Add the difluoroethyl metal reagent (e.g., difluoroethylzinc or difluoroethylboron).

- Heat under inert atmosphere.

- Monitor reaction progress.

- Work up and purify to obtain the target compound.

Water Phase Difluoroalkylation

Based on the water phase synthesis process described for difluoromethoxy nitrobenzene, a similar approach might be adapted for the synthesis of this compound.

Procedure:

- In a four-neck reaction flask, add 1-bromo-2-nitrophenol, sodium hydroxide, phase-transfer catalyst (tetrabutyl ammonium bromide), and water.

- Heat the mixture to 95-100°C with stirring.

- Continuously feed difluoroethylating agent.

- React for 24-40 hours.

- Cool, separate organic phase, and wash.

- Purify by steam distillation.

This method is environmentally friendly as it avoids organic solvents, reducing energy consumption and environmental pollution.

Multi-Step Synthetic Routes

From 4-Bromophenylethynyl Derivatives

A multi-step approach starting from 4-bromophenylethynyl derivatives could be employed:

Procedure:

From 4-Bromo-1-fluoro-2-nitrobenzene

Another multi-step approach could involve the transformation of 4-bromo-1-fluoro-2-nitrobenzene:

Procedure:

Optimization and Purification Techniques

Reaction Optimization

Key parameters for optimizing the preparation of this compound include:

| Parameter | Range | Effect |

|---|---|---|

| Temperature | 0-100°C | Affects reaction rate and selectivity |

| Reaction time | 1-40 hours | Affects conversion |

| Catalyst loading | 1-10 mol% | Affects reaction efficiency |

| Solvent choice | Various | Affects solubility and reaction rate |

| Reagent equivalents | 1-10 eq. | Affects conversion |

Purification Methods

Effective purification techniques for this compound include:

- Column chromatography using ethyl acetate/hexanes gradient

- Recrystallization from appropriate solvent systems

- Distillation for larger-scale preparations

- Steam distillation for water-phase synthesis products

Analytical Characterization

Spectroscopic Identification

The target compound can be characterized using:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm structure

- Mass spectrometry to confirm molecular weight (expected [M+] at m/z 266)

- IR spectroscopy to identify functional groups

- HPLC to assess purity

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nitro group (-NO₂) at the 2-position activates the benzene ring for nucleophilic substitution, particularly at the 4-position bromine. The difluoroethyl group (-CF₂CH₃) further enhances electrophilicity through inductive effects.

Key observations :

-

Bromine displacement : Bromine undergoes substitution with nucleophiles like amines or alkoxides under thermal or catalytic conditions. For example, reaction with piperazine in DMF at 80°C yields 4-(1,1-difluoroethyl)-2-nitro-N,N'-dipiperazinobenzene .

-

Ortho/para-directing effects : The nitro group directs incoming nucleophiles to the meta position relative to itself, but steric hindrance from the difluoroethyl group limits reactivity at adjacent positions .

| Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| K₂CO₃, DMF, 80°C, 12h (with NH₃) | 4-(1,1-difluoroethyl)-2-nitroaniline | 68 | |

| CuI, L-proline, DMSO, 100°C, 24h | Aryl thioether derivatives | 55–72 |

Transition Metal-Catalyzed Cross-Couplings

The bromine atom participates in palladium- or copper-mediated coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling

Reacts with boronic acids in the presence of Pd(PPh₃)₄ to form biaryl structures. The difluoroethyl group remains intact under these conditions :

-

Typical conditions : 1 mol% Pd catalyst, K₂CO₃, ethanol/water (3:1), 70°C, 8h.

Buchwald-Hartwig Amination

Forms C–N bonds with primary/secondary amines using Pd₂(dba)₃ and Xantphos :

-

Yields range from 60–85% for aliphatic amines but drop to 40–50% for bulky aryl amines due to steric effects from the difluoroethyl group .

Nitro Group Transformations

The nitro group undergoes reduction or displacement reactions:

Reduction to Amine

Catalytic hydrogenation (H₂, Pd/C) or Fe/HCl reduces -NO₂ to -NH₂:

Nitro Displacement

In polar aprotic solvents (e.g., DMSO), nitro groups can be replaced by strong nucleophiles like hydrazine:

Radical Reactions Involving the Difluoroethyl Group

The -CF₂CH₃ moiety participates in radical-mediated processes:

Photochemical C–F Bond Activation

Under UV light (254 nm), the difluoroethyl group undergoes partial defluorination, forming vinyl fluoride intermediates :

Hydrolysis Resistance

The difluoroethyl group exhibits stability toward aqueous acids/bases (pH 2–12), unlike trifluoromethyl analogs . No hydrolysis products detected after 48h at 80°C .

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating substituents, limited EAS occurs at the 5-position (meta to nitro, para to bromine):

| Electrophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| NO₂⁺ | HNO₃/H₂SO₄, 0°C | 1-Bromo-4-(1,1-difluoroethyl)-2,5-dinitrobenzene | <10 |

| Cl⁺ | Cl₂, FeCl₃, 40°C | 5-Chloro derivative | 8 |

Thermal Decomposition

At temperatures >200°C, the compound decomposes exothermically, releasing HF and NOₓ gases . Differential scanning calorimetry (DSC) shows a sharp exotherm at 215°C (ΔH = −480 J/g) .

Scientific Research Applications

1-Bromo-4-(1,1-difluoroethyl)-2-nitrobenzene has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1,1-difluoroethyl)-2-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The bromine atom and nitro group are key functional groups that participate in various chemical transformations. The difluoroethyl group can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved in its action are determined by the specific context of its use, such as in chemical synthesis or biological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The compound is compared to structurally related bromo-nitrobenzene derivatives (Table 1):

Key Observations:

- Electronic Effects : The difluoroethyl group in the target compound enhances electron withdrawal compared to methoxy or methyl groups, increasing susceptibility to nucleophilic aromatic substitution (SNAr) .

- Steric Hindrance : Bulky substituents like 1,1-dimethylheptyl (–4) reduce reactivity in coupling reactions, whereas smaller groups (e.g., methoxy) allow easier functionalization .

- Solubility : Methoxy and methoxyethyl substituents (e.g., 1-bromo-2-(2-methoxyethyl)-4-nitrobenzene) improve solubility in organic solvents compared to halogenated analogs .

Biological Activity

1-Bromo-4-(1,1-difluoroethyl)-2-nitrobenzene is a chemical compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H3BrFNO2

- Molecular Weight : 219.997 g/mol

- CAS Number : 446-09-3

- IUPAC Name : 1-bromo-4-fluoro-2-nitrobenzene

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Toxicity Studies

Research has shown that this compound exhibits notable toxicity in various animal models. For instance, studies have reported the following:

- Acute Toxicity : The median lethal dose (LD50) for related compounds has been documented at approximately 2,700 mg/kg in rats, with symptoms including tremors, weight loss, and respiratory distress observed at lethal doses .

- Inhalation Toxicity : Inhalation studies indicated a median lethal concentration (LC50) of around 18,000 mg/m³ for similar compounds, with observed effects such as lethargy and labored breathing .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Electrophilic Reactions : The presence of bromine and nitro groups may facilitate electrophilic reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules .

- Metabolic Activation : The compound may undergo metabolic activation in vivo, resulting in the formation of toxic metabolites that contribute to its observed toxicity .

Case Studies

Several case studies have highlighted the effects of this compound on various biological systems:

- Neurotoxicity Assessment :

- Reproductive Toxicity :

- Environmental Impact Studies :

Toxicity Data Summary

| Study Type | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| Oral (Rats) | 2,700 | Tremors, weight loss |

| Inhalation | 18,000 mg/m³ | Lethargy, respiratory distress |

| Property | Value |

|---|---|

| Melting Point | 39°C to 42°C |

| Boiling Point | 148°C to 150°C (35 mmHg) |

| Percent Purity | 98% |

Q & A

Q. What are the optimal synthetic routes for preparing 1-Bromo-4-(1,1-difluoroethyl)-2-nitrobenzene, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cross-coupling reactions using 1,1-difluoroethylation reagents. For example, 1,1-difluoroethyl chloride (ClCF₂CH₃) has been employed as a reagent to introduce the difluoroethyl group onto aromatic systems under palladium-catalyzed conditions . Key factors affecting yield include:

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like Xantphos.

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency.

- Temperature control : Reactions typically proceed at 80–100°C to balance kinetics and side-product formation.

- Nitro group stability : The nitro substituent may require protection during coupling to prevent reduction or decomposition .

Q. How can researchers characterize the structure and purity of this compound?

Methodological Answer: Standard analytical techniques include:

- ¹H/¹⁹F NMR : Distinct fluorine coupling patterns (e.g., J₆–₇ = 12 Hz for CF₂ groups) and nitro group deshielding (δ 8.2–8.5 ppm for aromatic protons) .

- GC/MS : Molecular ion peaks at m/z 277 (C₈H₅BrF₂NO₂) and fragmentation patterns confirming substituent positions .

- Elemental analysis : Validate %C, %H, and %N within ±0.3% of theoretical values.

- Melting point consistency : Compare observed values (e.g., 63–65°C) with literature to assess purity .

Q. What are the key considerations for handling and stabilizing this compound during experiments?

Methodological Answer:

- Storage : Keep in amber glass vials at –20°C under inert gas (Ar/N₂) to prevent hydrolysis or photodegradation of the nitro and bromo groups .

- Safety protocols : Use fume hoods, nitrile gloves, and PPE due to acute toxicity (H300–H302) and environmental hazards (H400) .

- Decomposition pathways : Monitor for brown discoloration (indicative of nitro group reduction) or gas evolution (Br₂ release) .

Advanced Research Questions

Q. How does the electronic effect of the nitro group influence the reactivity of the bromine substituent in electrophilic substitution reactions?

Methodological Answer: The nitro group is a strong meta-directing, deactivating substituent. In this compound:

- Bromine reactivity : The para-nitro group reduces electron density at the bromine site, favoring nucleophilic aromatic substitution (SNAr) over electrophilic pathways.

- Competing substituents : The 1,1-difluoroethyl group (weakly electron-withdrawing via inductive effects) may moderate reactivity. Kinetic studies using Hammett plots (σₚ values) can quantify these effects .

- Experimental validation : Compare SNAr rates with analogous nitro-free derivatives in DMSO/K₂CO₃ systems .

Q. What computational methods are suitable for predicting the thermodynamic properties of this compound?

Methodological Answer:

- DFT calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and compute Gibbs free energy of formation (ΔGf).

- Thermodynamic databases : Cross-reference with experimental data for nitroaromatics (e.g., enthalpy of sublimation) from molecular thermodynamics studies .

- Solubility prediction : Apply COSMO-RS models to estimate solubility in organic solvents (e.g., logP = 2.8 ± 0.2 in hexane) .

Q. How can researchers resolve contradictions in reported reaction yields when using different catalysts?

Methodological Answer:

- Controlled variable testing : Systematically vary catalysts (e.g., PdCl₂ vs. Pd(OAc)₂), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (DMF vs. toluene) in a DoE (Design of Experiments) framework.

- Mechanistic studies : Use in situ IR or Raman spectroscopy to identify intermediates (e.g., Pd–CF₂CH₃ complexes) and rate-determining steps .

- Literature benchmarking : Compare results with analogous difluoroethylation reactions (e.g., 5-bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine synthesis, where Pd(OAc)₂ gave 72% yield vs. 58% for PdCl₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.